4,8-Dimethyl-2-[3-(trifluoromethyl)phenoxy]quinoline

Lipophilicity Drug-likeness Membrane permeability

4,8-Dimethyl-2-[3-(trifluoromethyl)phenoxy]quinoline (CAS 338417-00-8) is a synthetic, fully aromatic 2-phenoxyquinoline derivative with the molecular formula C₁₈H₁₄F₃NO and a molecular weight of 317.31 g/mol. This molecule belongs to the broader quinoline chemotype—a privileged scaffold in medicinal chemistry.

Molecular Formula C18H14F3NO
Molecular Weight 317.3 g/mol
CAS No. 338417-00-8
Cat. No. B3035774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,8-Dimethyl-2-[3-(trifluoromethyl)phenoxy]quinoline
CAS338417-00-8
Molecular FormulaC18H14F3NO
Molecular Weight317.3 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)C(=CC(=N2)OC3=CC=CC(=C3)C(F)(F)F)C
InChIInChI=1S/C18H14F3NO/c1-11-5-3-8-15-12(2)9-16(22-17(11)15)23-14-7-4-6-13(10-14)18(19,20)21/h3-10H,1-2H3
InChIKeyYIMYTDVQDMQQKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,8-Dimethyl-2-[3-(trifluoromethyl)phenoxy]quinoline (CAS 338417-00-8): Baseline Chemical Profile for Procurement Decisions


4,8-Dimethyl-2-[3-(trifluoromethyl)phenoxy]quinoline (CAS 338417-00-8) is a synthetic, fully aromatic 2-phenoxyquinoline derivative with the molecular formula C₁₈H₁₄F₃NO and a molecular weight of 317.31 g/mol . This molecule belongs to the broader quinoline chemotype—a privileged scaffold in medicinal chemistry [1]. Its structure features a quinoline core with methyl groups at positions 4 and 8, and a 3-(trifluoromethyl)phenoxy moiety at position 2. This substituent pattern contrasts with the more extensively studied 4-phenoxyquinoline and 5- or 8-aminoquinoline series, placing the compound in a relatively unexplored structural niche with distinct physicochemical properties.

Why Generic Quinoline Interchangeability Is Unreliable: The Case of 4,8-Dimethyl-2-[3-(trifluoromethyl)phenoxy]quinoline


Within the quinoline class, minor structural modifications frequently produce dramatic shifts in target affinity, selectivity, and ADME properties that render simple analog substitution scientifically invalid. Specifically for 4,8-dimethyl-2-[3-(trifluoromethyl)phenoxy]quinoline, the 2-phenoxy linkage orientation, combined with the electron-withdrawing CF₃ group at the meta position of the phenoxy ring, is predicted to create a distinct electrostatic and steric profile compared to the more common 4-phenoxyquinoline kinase inhibitors [1]. Unlike 4-phenoxyquinoline-based c-Met inhibitors (which have well-characterized SAR), the 2-phenoxy orientation of this compound presents the trifluoromethylphenoxy group in a different vector, potentially engaging distinct hydrophobic sub-pockets [2]. This topological difference means that biological data from 4-phenoxy analogs cannot be reliably extrapolated, and procurement for a specific target application requires direct evidence for this precise scaffold rather than assumption of class-level activity.

Quantitative Differentiation Evidence for 4,8-Dimethyl-2-[3-(trifluoromethyl)phenoxy]quinoline Against Closest Structural Analogs


Predicted Lipophilicity Augmentation via the 3-Trifluoromethylphenoxy Group Compared to Unsubstituted 2-Phenoxyquinoline

The presence of the 3-trifluoromethyl substituent on the phenoxy ring significantly increases calculated lipophilicity compared to the unsubstituted 2-phenoxyquinoline scaffold. While the measured logP for 4,8-dimethyl-2-[3-(trifluoromethyl)phenoxy]quinoline has not been experimentally reported in peer-reviewed literature, in silico predictions using the XLogP3 algorithm yield a value of approximately 4.8, substantially higher than the 2-phenoxyquinoline baseline (XLogP3 ≈ 3.4) [1]. This ~1.4 log unit increase represents an approximately 25-fold greater partition coefficient, a magnitude consistent with the well-established Hansch π constant for aromatic CF₃ (~0.88) modulated by the additional methyl substituents on the quinoline core. Increased lipophilicity is generally associated with enhanced passive membrane permeability, though also with potentially reduced aqueous solubility [2].

Lipophilicity Drug-likeness Membrane permeability

Purified Solid-State Identity Confirmation via 1H NMR Characterization

Commercial sources of 4,8-dimethyl-2-[3-(trifluoromethyl)phenoxy]quinoline (CAS 338417-00-8) have been characterized by 1H NMR spectroscopy, confirming the expected substitution pattern. This spectral characterization provides positive identity confirmation and distinguishes the compound from regioisomeric impurities or degradation products that could confound biological assay results. In contrast, many early-stage research quinoline intermediates are supplied without full spectroscopic documentation, introducing batch-to-batch identity risk .

Quality control Identity verification Structural confirmation

SAR Insight from 4-Phenoxyquinoline c-Met Inhibitors: CF₃ Substitution on the Phenoxy Ring Enhances Antiproliferative Activity

Although not measured directly for the target compound, SAR studies on the structurally related 4-phenoxyquinoline series provide relevant class-level evidence. In a systematic evaluation of 6,7-disubstituted-4-phenoxyquinoline derivatives as c-Met kinase inhibitors, compounds bearing electron-withdrawing groups (particularly trifluoromethyl) at the 2-position of the terminal phenyl ring demonstrated superior antiproliferative activity compared to unsubstituted or electron-donating analogs [1]. Specifically, the trifluoromethyl-substituted derivative showed IC₅₀ values of 0.12 μM against HT-29 cells and 0.18 μM against MKN-45 cells, representing 3- to 5-fold greater potency than the unsubstituted phenyl analog in the same assay [1]. While the target compound bears the CF₃ at the meta position of a 2-phenoxyquinoline scaffold (rather than para/ortho of a 4-phenoxyquinoline), the general principle that CF₃ substitution enhances target engagement via both hydrophobic and electronic effects is consistent across quinoline chemotypes [2]. This SAR precedent supports the rationale that the CF₃ group in 4,8-dimethyl-2-[3-(trifluoromethyl)phenoxy]quinoline is likely to confer enhanced potency relative to non-fluorinated 2-phenoxyquinoline analogs, though direct experimental confirmation is required.

Kinase inhibition Anticancer SAR transferability

Predicted Enhanced Metabolic Stability of the 4,8-Dimethylquinoline Core Compared to Unsubstituted Quinoline via Blocked Metabolic Soft Spots

The 4- and 8-positions of the quinoline ring are known metabolic soft spots susceptible to cytochrome P450-mediated oxidation. Methyl substitution at these positions, as present in 4,8-dimethyl-2-[3-(trifluoromethyl)phenoxy]quinoline, is a well-precedented medicinal chemistry strategy to block oxidative metabolism and extend metabolic half-life. In comparative studies of quinoline analogs, 4-methyl substitution reduced intrinsic clearance in human liver microsomes by approximately 2- to 4-fold relative to the unsubstituted parent [1]. While direct microsomal stability data for the target compound have not been published, the dual 4,8-dimethyl substitution pattern is predicted in silico to confer enhanced oxidative metabolic stability compared to mono-substituted or unsubstituted quinoline scaffolds. This design feature is further complemented by the electron-withdrawing CF₃ group, which deactivates the phenoxy ring toward oxidative metabolism [2]. The combined effect is expected to produce a metabolically stabilized scaffold suitable for in vivo studies requiring sustained exposure.

Metabolic stability Oxidative metabolism Drug design

Differentiated Target Engagement Profile: 2-Phenoxyquinoline Orientation May Confer Distinct Kinase Selectivity vs. 4-Phenoxyquinoline Inhibitors

The 2-phenoxyquinoline scaffold present in the target compound represents a scaffold-hop relative to the extensively characterized 4-phenoxyquinoline kinase inhibitor pharmacophore. In the 4-phenoxyquinoline series (exemplified by c-Met and PDGFR inhibitors), the phenoxy group at the 4-position is essential for hinge-binding interactions with the kinase ATP pocket [1]. Relocation of the phenoxy group to the 2-position, as in 4,8-dimethyl-2-[3-(trifluoromethyl)phenoxy]quinoline, fundamentally alters the hydrogen-bonding geometry and steric presentation of the quinoline core. This scaffold hop has been demonstrated in related aminoquinoline series to confer altered kinase selectivity profiles, with 2-substituted quinolines showing reduced activity against VEGFR2 but retained or enhanced activity against other kinase targets compared to their 4-substituted counterparts [2]. While direct kinase profiling data for the target compound is not available, the distinct substitution pattern provides a rational basis for exploring kinase selectivity space that is inaccessible to 4-phenoxyquinoline scaffolds. This makes the compound a valuable tool for scaffold-hopping campaigns aimed at identifying kinase inhibitors with novel selectivity fingerprints.

Kinase selectivity Scaffold hopping Off-target profiling

Optimal Use Cases for 4,8-Dimethyl-2-[3-(trifluoromethyl)phenoxy]quinoline Based on Quantitative Differentiation Evidence


Kinase Inhibitor Scaffold-Hopping Campaigns Targeting Novel Selectivity Profiles

This compound is best deployed as a structurally differentiated starting point for kinase inhibitor discovery, particularly when medicinal chemistry teams seek to escape the crowded 4-phenoxyquinoline patent space. The 2-phenoxy orientation alters the hinge-binding geometry compared to established 4-phenoxyquinoline c-Met and ALK inhibitors, potentially accessing selectivity profiles not achievable with 4-substituted scaffolds . Combined with the potency-enhancing CF₃ group and the metabolic stability conferred by 4,8-dimethyl substitution, this compound offers a rational starting point for hit-to-lead optimization against kinase targets where subtype selectivity is the primary optimization challenge.

In Vitro Permeability Screening for Intracellular Target Engagement

With a predicted logP of approximately 4.8, the compound is positioned within the optimal lipophilicity range for passive cell membrane permeation. This makes it a suitable candidate for cell-based phenotypic screening campaigns against intracellular targets, where the higher logP relative to unsubstituted 2-phenoxyquinoline (XLogP3 ≈ 3.4) may facilitate improved cellular uptake in the absence of active transport mechanisms . Researchers should validate permeability experimentally using Caco-2 or PAMPA assays, as the predicted logP also implies potentially limited aqueous solubility that may require formulation optimization.

In Vivo Pharmacokinetic Lead Optimization Requiring Metabolically Stabilized Quinoline Scaffolds

The dual 4,8-dimethyl substitution blocks two primary sites of CYP450-mediated oxidation on the quinoline core, which is predicted to extend metabolic half-life relative to unsubstituted or mono-substituted quinoline analogs . This compound is therefore a strategic choice for programs transitioning from in vitro activity to in vivo efficacy studies, where rapid oxidative clearance is a frequent bottleneck. The CF₃ group on the phenoxy ring provides additional metabolic protection through electron withdrawal, potentially reducing Phase I metabolism of the phenoxy substituent. Experimental confirmation via mouse or human liver microsome stability assays is recommended to quantify the magnitude of the metabolic stability advantage.

Chemical Probe Development Requiring Verified Structural Identity

For chemical biology applications where compound identity errors can propagate through entire target validation studies, the availability of 1H NMR characterization data for commercial batches of this compound provides a baseline quality assurance advantage over uncharacterized quinoline intermediates . Researchers engaged in chemoproteomics, affinity-based target deconvolution, or high-content screening should prioritize compounds with documented structural confirmation to minimize the risk of misidentified active species. This compound's NMR documentation, combined with its defined CAS registry number (338417-00-8), supports reproducible procurement across different vendors and batch numbers.

Quote Request

Request a Quote for 4,8-Dimethyl-2-[3-(trifluoromethyl)phenoxy]quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.